molecular formula C21H22N2O2 B11626811 Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11626811
M. Wt: 334.4 g/mol
InChI Key: HXIQEXALCYFXNZ-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner reaction, which involves the condensation of aniline, pyruvic acid, and an aldehyde.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.

Uniqueness

Ethyl 6,8-dimethyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of methyl and amino groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 6,8-dimethyl-4-(3-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O2/c1-5-25-21(24)18-12-22-19-15(4)9-14(3)11-17(19)20(18)23-16-8-6-7-13(2)10-16/h6-12H,5H2,1-4H3,(H,22,23)

InChI Key

HXIQEXALCYFXNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C

Origin of Product

United States

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